Murrayone
Overview
Description
Murrayone is a coumarin-containing compound derived from the plant Murraya paniculata. It is known for its unique pharmacological properties, particularly its ability to suppress cancer metastasis, making it an effective chemopreventive agent . The molecular formula of this compound is C15H14O4, and it appears as a yellow crystalline powder .
Mechanism of Action
Target of Action
Murrayone is a coumarin-containing compound extracted from Murraya paniculata It is known to exhibit chemopreventive properties against cancer metastasis .
Mode of Action
Its chemopreventive properties suggest that it may interact with cellular targets involved in cancer progression and metastasis .
Biochemical Pathways
Given its chemopreventive properties, it is likely that this compound influences pathways related to cell proliferation, apoptosis, and metastasis .
Pharmacokinetics
A novel rapid and sensitive method for quantitative analysis of this compound in rat plasma and for determining its pharmacokinetics in rats was developed and validated using UPLC/MS/MS . Plasma samples were subjected to protein precipitation and then directly analyzed by UPLC/MS/MS . The method was successfully applied to the pharmacokinetic study of this compound in rats for the first time .
Result of Action
This compound is known to exhibit chemopreventive properties against cancer metastasis . This suggests that the molecular and cellular effects of this compound’s action may include inhibition of cell proliferation, induction of apoptosis, and prevention of metastasis in cancer cells .
Action Environment
Like all chemical compounds, the action of this compound is likely to be influenced by factors such as temperature, ph, and the presence of other compounds .
Biochemical Analysis
Biochemical Properties
It is known that Murrayone interacts with various enzymes, proteins, and other biomolecules, which contribute to its unique pharmacological properties .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound is complex and involves multiple interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes or cofactors. It also has effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
Murrayone can be synthesized through the reaction of octanol and acetic anhydride, followed by acid catalysis to obtain vanillin . Another method involves reacting 2,6-dimethoxyphenylacetic acid with boron tribromide to prepare 2-hydroxy-6-methoxyphenylacetic acid .
Industrial Production Methods
Industrial production of this compound typically involves the extraction from Murraya paniculata. The compound is then purified and crystallized to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Murrayone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in this compound.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can have different pharmacological properties .
Scientific Research Applications
Murrayone has a wide range of scientific research applications:
Chemistry: Used as a starting material for the synthesis of other coumarin derivatives.
Biology: Studied for its effects on cellular processes and its potential as an anti-cancer agent.
Medicine: Investigated for its chemopreventive properties and its ability to inhibit cancer metastasis.
Industry: Utilized in the production of pharmaceuticals and as a component in certain cosmetic products.
Comparison with Similar Compounds
Similar Compounds
- Bergapten
- Xanthotoxin
- Isopimpinellin
- Isogosferal
- Imperatorin
- Meransin hydrate
- Isomeranzin
- Auraptenol
- Osthol
Uniqueness of Murrayone
This compound stands out due to its potent chemopreventive properties, particularly its ability to suppress cancer metastasis. This makes it a valuable compound in the field of cancer research and treatment .
Properties
IUPAC Name |
7-methoxy-8-(3-methyl-2-oxobut-3-enyl)chromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-9(2)12(16)8-11-13(18-3)6-4-10-5-7-14(17)19-15(10)11/h4-7H,1,8H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IISMOXLSZASLDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)CC1=C(C=CC2=C1OC(=O)C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90415765 | |
Record name | Murrayone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90415765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19668-69-0 | |
Record name | Murrayone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90415765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the potential of Murrayone as an anti-cariogenic agent?
A1: Research suggests that this compound, a natural compound found in Murraya koenigii (curry leaf tree), exhibits inhibitory potential against Streptococcus mutans, a bacteria heavily implicated in tooth decay. Molecular docking studies indicate a strong interaction between this compound and the glycosyltransferase protein of S. mutans, suggesting a potential mechanism for inhibiting bacterial growth and biofilm formation. [] This finding highlights the potential for this compound as an active ingredient in oral health products like toothpaste to combat dental caries. []
Q2: Has the pharmacokinetic profile of this compound been investigated?
A2: Yes, a study has been conducted to develop a rapid and sensitive UPLC/MS/MS method for determining this compound concentrations in rat plasma. [] This method is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, providing valuable insights into its pharmacokinetic properties.
Q3: What are the traditional medicinal uses of plants containing this compound?
A3: this compound is found in plants like Murraya koenigii and Murraya exotica, which have a long history of use in traditional medicine. Murraya koenigii, commonly known as curry leaf, is recognized for its antimicrobial, antioxidant, and anti-inflammatory properties. [] Similarly, Murraya exotica has been traditionally used for its therapeutic benefits. []
Q4: Has this compound demonstrated any activity in cell-based studies?
A4: Research indicates that the serum pharmacochemistry of Murraya exotica, which contains this compound, displays anti-apoptotic activity in chondrocytes, cells crucial for cartilage health. [] This finding suggests that this compound, either directly or through its metabolites, might play a role in protecting against cartilage degradation. Further research is needed to confirm the specific contribution of this compound to this effect.
Q5: Beyond its potential in oral health, are there other areas where this compound shows therapeutic promise?
A5: Research suggests that this compound, isolated from Leonurus japonicus, exhibits anti-platelet aggregative activity. [] This property could be beneficial in preventing the formation of blood clots, potentially mitigating the risk of cardiovascular events. Further investigation is necessary to fully explore this potential therapeutic application.
Q6: Have there been any studies on the synthesis of this compound?
A6: Yes, synthetic routes for the preparation of racemic Auraptenol and this compound have been explored. [, ] This research focuses on developing efficient chemical methods to produce these compounds, which is essential for further investigations into their biological activity and therapeutic potential.
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